2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (CAS: 1699509-67-5) is a highly specialized, polysubstituted benzene scaffold used primarily in the synthesis of complex pharmaceutical agents, including RIPK2 inhibitors and SGLT2 modulators. Its value lies in its orthogonal reactivity profile : the presence of two distinct halogen handles (iodine and chlorine) allows for sequential, site-selective cross-coupling reactions, while the methyl ester provides a versatile anchor for downstream derivatization (hydrolysis, reduction, or amidation).
This guide delineates the molecular architecture, synthesis pathways, and validated reactivity protocols for this compound, designed to assist medicinal chemists in optimizing lead generation workflows.
Molecular Architecture & Electronic Profile
The molecule exhibits a "push-pull" electronic system heavily influenced by steric constraints.
C-1 (Methyl Ester): Electron-withdrawing group (EWG). It deactivates the ring but directs electrophilic substitution to the meta positions (C-3 and C-5).
C-2 (Chlorine): Weakly deactivating but ortho/para-directing. It provides significant steric bulk, protecting the ester from nucleophilic attack and influencing the conformation of the final drug molecule (the "ortho-chloro effect").
C-4 (Methyl): Electron-donating group (EDG). It activates the ring, specifically directing electrophiles to its ortho positions (C-3 and C-5).
C-5 (Iodine): The primary reactive center. Positioned ortho to the activating methyl group and para to the chlorine, this site is electronically primed for oxidative addition by Transition Metal (TM) catalysts.
Reactivity Hierarchy:
C-5 Iodine: High lability (weak C-I bond). Reacts with Pd(0) at room temperature or mild heating.
C-1 Ester: Electrophilic carbonyl. Reacts with nucleophiles (amines, hydrides) or bases (hydrolysis).
C-2 Chlorine: Low lability (strong C-Cl bond). Reacts only under forcing conditions or with specialized electron-rich ligands (e.g., Buchwald ligands) after the iodine has been engaged.
Synthesis Pathway
The synthesis typically proceeds via the iodination of 2-chloro-4-methylbenzoic acid, followed by esterification. Direct iodination of the ester is possible but often leads to hydrolysis side-products; therefore, the "Acid First" route is preferred for scale-up.
Mechanism of Regioselectivity (Iodination Step)
The iodination occurs at C-5 due to synergistic directing effects:
Sterics: C-3 is "sandwiched" between the Cl and Me groups, making it inaccessible. C-6 is sterically hindered by the carboxylic acid and the Cl group. C-5 is the most accessible site.
Electronics: C-5 is ortho to the activating Methyl group and para to the directing Chlorine.
Figure 1: Validated synthetic route maximizing regioselectivity at C-5.
Reactivity Profile: Chemoselective Cross-Coupling
The core utility of this scaffold is the ability to perform iterative cross-coupling . The bond dissociation energy (BDE) difference between C-I (~53 kcal/mol) and C-Cl (~95 kcal/mol) allows chemists to functionalize C-5 exclusively, leaving C-2 intact for a second transformation.
Case Study: Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C-5 without touching C-2.
Catalyst Choice: Pd(dppf)Cl2 or Pd(PPh3)4. These generic catalysts oxidative add to C-I easily but are too bulky/electron-poor to activate the hindered C-Cl bond under mild conditions.
Base Choice: Na2CO3 or K3PO4 (mild bases prevent ester hydrolysis).
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x) to remove O2 (critical to prevent homocoupling).
Solvation: Add degassed 1,4-Dioxane and the aqueous Na2CO3 solution.
Reaction: Seal the vial and heat to 60°C for 4–6 hours.
Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C-2 chlorine or ester hydrolysis.
Monitoring: Monitor via LC-MS. The starting material (I-Ar) should disappear; the mono-coupled product (Cl-Ar) should form. If bis-coupling is observed, lower temperature to 45°C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
Purification: Flash chromatography (Hexanes/EtOAc gradient). The iodine atom's removal significantly alters polarity, making separation easy.
Vertex Pharmaceuticals. (2020). 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors.[3] WO2020198053A1.[4] Link
Sigma-Aldrich. (n.d.). 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester Product Page. Link
BLD Pharm. (n.d.).[1] Methyl 2-chloro-5-iodo-4-methylbenzoate Properties and Safety. Link
Kumar, S., et al. (2023).[5] A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Link
Safety Data Sheet (SDS) and handling precautions for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
An In-depth Technical Guide on the Safe Handling of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Safe Handling of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety considerations and handling protocols for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a halogenated aromatic compound. As a senior application scientist, the following information is synthesized from safety data sheets of structurally similar molecules and established laboratory safety practices to ensure a comprehensive understanding of the potential hazards and the necessary precautions.
The presence of both chlorine and iodine atoms on the aromatic ring suggests that this compound may also pose environmental hazards, being potentially toxic to aquatic life.[2]
Prudent Laboratory Practices for Handling
A proactive approach to safety is paramount when working with any chemical, especially those with limited toxicological data. The following handling procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure.
Eye and Face Protection: Chemical splash goggles are mandatory.[7] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[7]
Skin Protection: A lab coat must be worn at all times.[8] Gloves resistant to permeation by chlorinated and iodinated organic compounds should be selected. Nitrile gloves are a suitable choice for incidental contact, but they offer limited protection against chlorinated solvents.[7] It is advisable to consult the glove manufacturer's compatibility chart.
Respiratory Protection: All handling of solid or powdered forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3]
Engineering Controls
Ventilation: Always handle 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester in a well-ventilated area, preferably within a chemical fume hood.[4][9] This is crucial to minimize the inhalation of any dust or vapors.
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]
Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound, from preparation to use and disposal.
Caption: Recommended workflow for handling 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect from light.
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. Halogenated compounds can react with these substances, potentially leading to vigorous or exothermic reactions.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Exposure Route
First-Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
Skin Contact
Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[3]
Inhalation
Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention or call a poison control center.[2]
Accidental Release Measures
Small Spills: For small spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation.[1] Place the spilled material into a sealed container for disposal.[1]
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
The following decision tree outlines the appropriate response to an accidental spill.
Caption: Decision tree for responding to a spill of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.
Waste Disposal
Halogenated organic compounds require special disposal procedures.
Waste Segregation: Do not dispose of this compound down the drain.[8] It must be collected in a designated "Halogenated Organic Waste" container.[8]
Container Labeling: The waste container must be clearly labeled with its contents.
Disposal Protocol: Follow your institution's guidelines for the disposal of chemical waste. This typically involves contacting the EHS department for pickup.
Conclusion
While specific data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is limited, a thorough understanding of the hazards associated with structurally similar compounds provides a strong foundation for safe handling. By adhering to the principles of prudent laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.
References
Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Iodo-5-methylbenzoic acid.
Loba Chemie. (2019, February 2). 2-CHLORO-5-IODO BENZOIC ACID MSDS. Retrieved from [Link]
Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Chloro-5-iodobenzoic acid.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Iodosyl-5-methylbenzoic acid.
Echemi. (n.d.). Benzoic acid, 5-chloro-2-Methoxy-4-Methyl-, Methyl ester Safety Data Sheets.
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester.
Google Patents. (2011, August 31). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Temple University. (n.d.). Halogenated Solvents in Laboratories.
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Iodo-5-methylbenzoic acid methyl ester.
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
Chevron. (n.d.). Chemical Safety Data Sheet.
PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]
Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety website.
Pioneer Eclipse. (n.d.). 338: CONCENTRATE SAFETY DATA SHEET ENVIROSTAR™ ALL PURPOSE NEUTRALIZER.
ChemBK. (2024, April 9). methyl 2-chloro-5-iodobenzoate. Retrieved from [Link]
CITGO. (2015, February 25). SAFETY DATA SHEET.
PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. Retrieved from [Link]
Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from Weizmann Institute of Science Safety Unit website.
Thermo Fisher Scientific. (2013, October 2). SAFETY DATA SHEET.
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a halogenated aromatic compound with potential applicati...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physicochemical properties, a proposed synthetic pathway, and safety considerations.
Chemical Identity and Properties
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a polysubstituted benzene derivative. The presence of three different substituents on the aromatic ring—a chlorine atom, an iodine atom, and a methyl group, in addition to the methyl ester functionality—makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
---
LogP
Not available
---
Synthesis and Mechanism
The synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester can be envisioned through a two-step process starting from 2-chloro-4-methylbenzoic acid. The first step involves the iodination of the aromatic ring, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 2-Chloro-5-iodo-4-methylbenzoic acid
The direct iodination of 2-chloro-4-methylbenzoic acid is a key step. This can be achieved via an electrophilic aromatic substitution reaction.
Caption: Proposed reaction pathway for the synthesis of 2-Chloro-5-iodo-4-methylbenzoic acid.
Experimental Protocol (Proposed):
To a solution of 2-chloro-4-methylbenzoic acid in a suitable solvent (e.g., acetic acid or a mixture of acetic acid and sulfuric acid), add an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
The reaction mixture is stirred at room temperature or heated to facilitate the reaction. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
The crude product is then washed with a solution of sodium thiosulfate to remove any unreacted iodine and subsequently with water.
The product can be further purified by recrystallization from a suitable solvent system.
Step 2: Synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
The final step is the esterification of the synthesized 2-Chloro-5-iodo-4-methylbenzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.[2][3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[3] To drive the reaction towards the product, an excess of the alcohol (methanol in this case) is typically used, and the water formed during the reaction can be removed.[3]
Caption: Fischer-Speier esterification for the synthesis of the target methyl ester.
Experimental Protocol (Proposed):
A specific protocol for the esterification of 2-chloro-5-iodo-4-methylbenzoic acid is not available. The following is a general procedure for Fischer-Speier esterification that can be adapted:
Dissolve 2-Chloro-5-iodo-4-methylbenzoic acid in an excess of anhydrous methanol.
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl ester.
The product can be purified further by column chromatography on silica gel if necessary.
Applications in Medicinal Chemistry and Drug Development
Halogenated compounds play a significant role in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] Specifically, aryl halides are versatile handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex pharmaceutical agents.
While specific applications of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester are not extensively documented, its structural motifs are present in various biologically active molecules. For instance, related 2-chloro-5-iodobenzoic acid derivatives are known intermediates in the synthesis of hypoglycemic agents.[7][8] The presence of both chloro and iodo substituents offers differential reactivity, allowing for selective functionalization in multi-step syntheses.
The strategic placement of a methyl group can also influence the molecule's conformation and interaction with target proteins. Therefore, 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester represents a valuable scaffold for the generation of compound libraries in drug discovery programs aimed at various therapeutic areas. The ester functionality can also serve as a pro-drug moiety to improve the pharmacokinetic properties of a parent drug.[9]
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester has been found in the searched literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.[10][11]
¹H NMR (Proton Nuclear Magnetic Resonance):
Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and ester groups, and the electron-donating effect of the methyl group.
Methyl Ester Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.
Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.
Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-145 ppm). The carbons attached to the iodine and chlorine atoms will show characteristic chemical shifts.
Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (310.51 g/mol ).
The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom.
Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and the halogen atoms.
Infrared (IR) Spectroscopy:
C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Absorption bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
C-Cl and C-I Stretches: These will appear in the fingerprint region at lower wavenumbers.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is not available. However, based on the data for the closely related compound, 2-chloro-5-iodobenzoic acid, the following precautions should be taken.[12][13]
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[12][13]
Precautionary Statements:
Avoid breathing dust/fume/gas/mist/vapors/spray.
Wash hands and any exposed skin thoroughly after handling.
Wear protective gloves, protective clothing, eye protection, and face protection.
Use only outdoors or in a well-ventilated area.
First Aid:
If inhaled: Remove person to fresh air and keep comfortable for breathing.
If on skin: Wash with plenty of soap and water.
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If swallowed: Call a poison center or doctor if you feel unwell.
Storage: Store in a well-ventilated place. Keep container tightly closed.
Disposal: Dispose of contents/container to an approved waste disposal plant.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its polysubstituted nature allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic route, and necessary safety precautions based on available information for related structures. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.
References
A synthetic method of 2-chloro-5-iodobenzoic acid. CN104193616A.
Halogenase engineering and its utility in medicinal chemistry - PMC. [Link]
2-CHLORO-5-IODO BENZOIC ACID MSDS CAS-No. - Loba Chemie. [Link]
Safety Data Sheet: Benzoic acid methyl ester - Carl ROTH. [Link]
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed. [Link]
Preparation method of 2-chloro-5-iodobenzoic acid. CN104086361A.
Chiral Alkyl Halides: Underexplored Motifs in Medicine - SciSpace. [Link]
Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 | Request PDF - ResearchGate. [Link]
Medicinal Chemistry: Designing Molecules for Therapeutic Innovation - Walsh Medical Media. [Link]
Synthesis of 2-Chloro-5-iodo-4-methyl-benzoic Acid Methyl Ester: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a key intermediate in the development of novel therapeutics and function...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a key intermediate in the development of novel therapeutics and functional materials. The following sections offer two distinct and robust synthetic strategies, starting from commercially available precursors. Each protocol is designed to be self-validating, with in-depth explanations of the experimental choices and mechanistic underpinnings to ensure both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a halogenated and methylated benzoic acid core provides a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of complex molecules. This guide presents two divergent and efficient synthetic pathways for its preparation, catering to different starting material availability and strategic considerations in a research and development setting.
Synthetic Strategy 1: Electrophilic Iodination of a Substituted Benzoic Acid
This strategy commences with the commercially available 2-chloro-4-methylbenzoic acid, followed by a regioselective iodination and subsequent esterification. This linear approach is advantageous for its straightforward nature and utilization of well-established reaction classes.
Logical Workflow for Synthetic Strategy 1
Caption: Workflow for the synthesis via electrophilic iodination.
Protocol 1.1: Electrophilic Iodination of 2-Chloro-4-methylbenzoic Acid
This protocol details the regioselective iodination of 2-chloro-4-methylbenzoic acid to yield 2-chloro-5-iodo-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring (ortho-para directing methyl group and deactivating but ortho-para directing chloro and carboxyl groups) favor the introduction of iodine at the 5-position, which is sterically accessible and electronically activated. The use of an oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methylbenzoic acid (1.0 eq) in glacial acetic acid.
To the stirred solution, add iodine (1.1 eq) and potassium persulfate (1.2 eq).[2]
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
Heat the mixture to 80-85°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
The precipitated solid is collected by vacuum filtration and washed thoroughly with deionized water.
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.
Dry the purified product under vacuum to obtain 2-chloro-5-iodo-4-methylbenzoic acid as a solid.
Protocol 1.2: Fischer-Speier Esterification
This classic acid-catalyzed esterification converts the synthesized 2-chloro-5-iodo-4-methylbenzoic acid into its corresponding methyl ester.[3] The use of a large excess of methanol serves to drive the equilibrium towards the product side, ensuring a high yield.[4]
Materials:
Reagent/Solvent
Formula
Molar Mass ( g/mol )
Quantity
Notes
2-Chloro-5-iodo-4-methylbenzoic Acid
C₈H₆ClIO₂
296.49
1.0 eq
Starting material
Methanol (anhydrous)
CH₃OH
32.04
Large excess
Reagent and solvent
Sulfuric Acid (concentrated)
H₂SO₄
98.08
Catalytic
Catalyst
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
-
For neutralization
Ethyl Acetate
C₄H₈O₂
88.11
-
Extraction solvent
Brine
-
-
-
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
-
Drying agent
Procedure:
Suspend 2-chloro-5-iodo-4-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
The product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester.
Synthetic Strategy 2: Sandmeyer Reaction of an Aminobenzoic Acid Derivative
This alternative route employs a Sandmeyer reaction, a powerful tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[5][6][7] This strategy is particularly useful when the required amino-substituted precursor is readily accessible.
Logical Workflow for Synthetic Strategy 2
Caption: Workflow for the synthesis via Sandmeyer reaction.
Protocol 2.1: Synthesis of 2-Chloro-5-iodo-4-methylbenzoic Acid via Sandmeyer Reaction
This protocol outlines the conversion of 2-chloro-4-methyl-5-aminobenzoic acid to 2-chloro-5-iodo-4-methylbenzoic acid. The synthesis of the starting amino-benzoic acid can be achieved through nitration of 2-chloro-4-methylbenzoic acid followed by reduction. The Sandmeyer reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.
Materials:
Reagent/Solvent
Formula
Molar Mass ( g/mol )
Quantity
Notes
2-Chloro-4-methyl-5-aminobenzoic Acid
C₈H₈ClNO₂
185.61
1.0 eq
Starting material
Hydrochloric Acid (concentrated)
HCl
36.46
Excess
For diazotization
Sodium Nitrite (NaNO₂)
NaNO₂
69.00
1.1 eq
Diazotizing agent
Potassium Iodide (KI)
KI
166.00
1.5 eq
Iodide source
Deionized Water
H₂O
18.02
-
Solvent
Sodium Thiosulfate (Na₂S₂O₃)
Na₂S₂O₃
158.11
-
For quenching
Ethyl Acetate
C₄H₈O₂
88.11
-
Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)
Na₂SO₄
142.04
-
Drying agent
Procedure:
Suspend 2-chloro-4-methyl-5-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a beaker, and cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension. Maintain the temperature below 5°C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
In a separate beaker, dissolve potassium iodide (1.5 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for about 1 hour to ensure complete decomposition of the diazonium salt.
Cool the mixture to room temperature and add a small amount of sodium thiosulfate solution to remove any liberated iodine.
The precipitated solid is collected by vacuum filtration and washed with cold water.
The crude product can be purified by recrystallization from a suitable solvent to yield 2-chloro-5-iodo-4-methylbenzoic acid.
Protocol 2.2: Fischer-Speier Esterification
The final esterification step is identical to Protocol 1.2.
Conclusion
The two synthetic pathways detailed in this guide offer reliable and scalable methods for the preparation of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester. The choice between the two routes will depend on the availability and cost of the starting materials, as well as the specific capabilities of the research laboratory. Both protocols emphasize safety, reproducibility, and a thorough understanding of the underlying chemical principles, empowering researchers to confidently synthesize this valuable chemical intermediate.
References
CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google P
CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. (URL: [Link])
Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. (URL: not available)
CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org. (URL: [Link])
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])
Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 2-Chloro-5-iodo-4-methylbenzoate
Executive Summary This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-iodo-4-methylbenzoate . This substrate presents a classic yet demanding chemoselectivity scenario:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-iodo-4-methylbenzoate . This substrate presents a classic yet demanding chemoselectivity scenario: utilizing the high reactivity of the C-I bond (Position 5) while preserving the C-Cl bond (Position 2) for future diversification, all while maintaining the integrity of the base-sensitive methyl ester.
The protocol leverages the significant rate difference in oxidative addition between aryl iodides and aryl chlorides. By selecting a ligand system that balances steric demand with electronic activation, and utilizing a mild base/solvent matrix, researchers can achieve >90% yields of the biaryl product with <5% dehalogenation or hydrolysis byproducts.
Strategic Analysis & Mechanistic Rationale
The Chemoselectivity Hierarchy
The success of this reaction relies on the kinetic differentiation between the two halogen sites.
C5-Iodine: The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol). Under standard Pd(0) catalysis, oxidative addition to the C-I bond is rapid and often irreversible.
C2-Chlorine: Situated ortho to the ester, this position is sterically shielded. Furthermore, standard phosphine ligands (like PPh3) are generally insufficient to promote oxidative addition into unactivated aryl chlorides below 100°C.
C4-Methyl Effect: The methyl group at C4 introduces mild steric hindrance proximal to the C5-Iodine. While not blocking the reaction, it necessitates a catalyst capable of negotiating ortho-substituents (e.g., ligands with appropriate bite angles like dppf).
The Stability Strategy (Ester Preservation)
Methyl esters are prone to hydrolysis (saponification) under aqueous basic conditions, particularly at elevated temperatures.
Base Selection: We utilize Potassium Phosphate Tribasic (K3PO4) or Sodium Carbonate (Na2CO3) . These bases provide sufficient basicity to activate the boronic acid (forming the boronate species) but are less nucleophilic than hydroxides (NaOH/LiOH), minimizing ester hydrolysis.
Solvent System: A 1,4-Dioxane/Water mixture is preferred.[1] Dioxane is a non-nucleophilic ether that solubilizes the organic components well, while the water fraction is kept to the minimum required to dissolve the inorganic base (typically 4:1 or 5:1 ratio).
Visualized Reaction Pathway
The following diagram illustrates the chemoselective pathway and the specific activation required for the C5-Iodine over the C2-Chlorine.
Note on Catalyst: Pd(PPh3)4 is a viable alternative, but Pd(dppf)Cl2 is recommended here. The bidentate dppf ligand prevents catalyst decomposition and is less likely to promote the undesired activation of the C-Cl bond compared to electron-rich alkyl phosphines.
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
Equip a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar.
Rigorous degassing is required.[1][5] Use a glovebox if available.
C-Cl Activation
Ligand too electron-rich (e.g., PCy3).
Stick to aryl phosphines (PPh3, dppf). Avoid "Buchwald" alkyl phosphines unless necessary for conversion.
References
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2000).[9] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on C-Cl inertness under mild conditions). Link
BenchChem Technical Support. (2025). Suzuki Coupling with 2-Iodo-5-methylbenzoic acid derivatives.[1][4] (General protocols for halo-benzoic acids). Link
Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. Link
Callier-Dublanchet, A. C., et al. (2010). Synthesis of Methyl 2-chloro-5-iodobenzoate derivatives. Tetrahedron Letters. (Structural analog reactivity).[4][7][8][10][11] Link
Application Note: Sequential Palladium-Catalyzed Functionalization of Methyl 2-Chloro-5-iodo-4-methylbenzoate
Strategic Overview The synthesis of densely functionalized aromatic scaffolds is a cornerstone of modern drug discovery. Methyl 2-chloro-5-iodo-4-methylbenzoate represents a high-value "linchpin" intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
The synthesis of densely functionalized aromatic scaffolds is a cornerstone of modern drug discovery. Methyl 2-chloro-5-iodo-4-methylbenzoate represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the presence of two chemically distinct halogen handles—an iodide at C5 and a chloride at C2 —positioned around a central benzoate core.
This application note details the chemoselective sequential cross-coupling of this substrate. By exploiting the significant rate difference in oxidative addition between aryl iodides and aryl chlorides, researchers can selectively functionalize the C5 position under mild conditions, preserving the C2-chloride for a subsequent, more forcing activation step. This "programmed" reactivity allows for the rapid construction of non-symmetrical, tri-substituted benzene derivatives often found in kinase inhibitors and agrochemicals.
Reactivity Profile & Mechanistic Insight
Electronic and Steric Environment
The substrate features three distinct zones of reactivity:
C5-Iodo (Primary Reactive Site):
Electronic: The C-I bond is weak and electron-rich relative to the C-Cl bond.
Steric: Ortho-methyl group (C4) provides moderate steric bulk but does not inhibit oxidative addition with standard phosphine ligands.
Reactivity: High. Undergoes rapid oxidative addition with Pd(0) at temperatures as low as 25–60°C.
C2-Chloro (Secondary Reactive Site):
Electronic: The C-Cl bond is stronger. The position is ortho to the electron-withdrawing ester group, which actually activates it for oxidative addition relative to a neutral chlorobenzene, but it remains significantly less reactive than the iodide.
Steric: Ortho-ester creates a "picket fence" effect, requiring smaller or specialized ligands (e.g., biaryl phosphines like XPhos) for efficient coupling.
Reactivity: Low/Latent. Stable under C5-coupling conditions; requires elevated temperatures (>90°C) and specialized catalytic systems to react.
C1-Methyl Ester:
Acts as a weak directing group but is primarily a spectator during cross-coupling. Susceptible to hydrolysis under strong basic conditions (e.g., NaOH/Heat).
The Sequential Workflow
The logic follows a Site-Selective approach:
Step 1: Chemoselective Suzuki-Miyaura or Sonogashira coupling at C5-I using a generic Pd catalyst (e.g., Pd(PPh3)4).
Step 2: Activation of C2-Cl using a high-activity precatalyst (e.g., Pd-XPhos G3) for Buchwald-Hartwig amination or a second Suzuki coupling.
Visual Workflow (DOT Diagram)
Caption: Logical flow for the sequential functionalization of Methyl 2-chloro-5-iodo-4-methylbenzoate, highlighting the temperature and catalyst switch required between steps.
Experimental Protocols
Protocol A: Chemoselective C5-Suzuki Coupling
Objective: Install an aryl or heteroaryl group at the C5 position without affecting the C2-chloride.
Validation Point: 1H NMR should show the disappearance of the C5-H signal (if applicable) or shifts in the aromatic region, while the integration of the C4-Methyl and Ester-Methyl groups remains constant.
Setup: In a glovebox or under strict Schlenk conditions, combine the intermediate, amine, Pd precatalyst, and Cs2CO3 in a reaction tube.
Solvent: Add anhydrous 1,4-Dioxane.
Reaction: Seal and heat to 100–110°C for 12–18 hours.
Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate and purify via reverse-phase preparative HPLC or silica chromatography.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Loss of Selectivity (Step 1)
Reaction temperature too high (>80°C) or catalyst too active (e.g., using XPhos in Step 1).
Lower temperature to 60°C. Switch to less active ligands like PPh3 or dppf.
Hydrolysis of Ester
Base is too strong (e.g., NaOH, KOH) or reaction time too long in aqueous media.
Use milder bases like K3PO4 or Na2CO3. Switch to anhydrous conditions (e.g., CsF in THF).
No Reaction at C2 (Step 2)
Oxidative addition failure due to sterics (ortho-ester).
Switch to "Next-Gen" Buchwald ligands: BrettPhos (for amines) or AdBrettPhos . Increase temp to 120°C.
Protodehalogenation
Reductive elimination of H-X instead of C-C/C-N bond.
Ensure solvents are strictly anhydrous. Increase concentration of coupling partner.
References
General Reactivity of Haloarenes: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition. Link
Selectivity in Mixed-Halogen Systems: Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolinones. Tetrahedron. Link
Substrate Specifics (Analogous Chemistry): Synthesis of 2-chloro-5-iodobenzoic acid derivatives. Google Patents CN104193616A. Link
Catalyst Selection Guide: User Guide for Palladium-Catalyzed Cross-Coupling. Sigma-Aldrich/Merck. Link
Scalable process chemistry methods for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
An Application Note on Scalable Process Chemistry for the Synthesis of Methyl 2-Chloro-5-iodo-4-methylbenzoate Introduction Substituted benzoic acids and their esters are fundamental building blocks in modern organic syn...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on Scalable Process Chemistry for the Synthesis of Methyl 2-Chloro-5-iodo-4-methylbenzoate
Introduction
Substituted benzoic acids and their esters are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Methyl 2-chloro-5-iodo-4-methylbenzoate is a highly functionalized aromatic compound, incorporating three distinct substituents that offer orthogonal reactivity for further chemical transformations. The presence of chloro, iodo, and methyl ester groups makes it a valuable intermediate for the synthesis of complex molecules, where each functional group can be selectively addressed. For instance, similar halogenated aromatic acids are key precursors in the synthesis of modern pharmaceuticals.[3][4]
This application note provides a comprehensive guide to a robust and scalable two-step synthesis of methyl 2-chloro-5-iodo-4-methylbenzoate, starting from the commercially available 2-chloro-4-methylbenzoic acid. The outlined process is designed for scalability, focusing on operational simplicity, high yields, and safety. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss key process parameters for successful scale-up.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to methyl 2-chloro-5-iodo-4-methylbenzoate identifies the final esterification and a preceding iodination as the key transformations. The most direct and industrially viable strategy involves the electrophilic iodination of 2-chloro-4-methylbenzoic acid, followed by a classic Fischer-Speier esterification.
This pathway is advantageous for several reasons:
Starting Material Availability: 2-chloro-4-methylbenzoic acid is a readily available and cost-effective starting material.
Regioselectivity: The electronic properties of the substituents on the aromatic ring predictably direct the incoming electrophile (iodine) to the desired C5 position.
Scalability: Both electrophilic iodination and Fischer esterification are well-established, high-yielding reactions that are routinely performed on an industrial scale.[5][6]
Alternative routes, such as those involving Sandmeyer reactions, introduce complexities. While effective, the Sandmeyer reaction requires the handling of potentially unstable diazonium salts and may present greater challenges in process safety and control on a large scale.[7][8][9][10]
Part 1: Electrophilic Iodination of 2-Chloro-4-methylbenzoic Acid
Mechanistic Rationale & Field-Proven Insights
The key to this synthesis is the highly regioselective iodination at the C5 position. This selectivity is governed by the cumulative electronic effects of the three substituents on the aromatic ring:
Methyl Group (-CH₃): An activating, ortho, para-directing group.
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
Carboxylic Acid Group (-COOH): A strongly deactivating, meta-directing group.
The C5 position is para to the activating methyl group and ortho to the chloro group, making it electronically favorable for electrophilic attack. Furthermore, it is meta to the deactivating carboxylic acid group, which does not oppose substitution at this site. The alternative positions are sterically hindered or electronically disfavored, leading to excellent regioselectivity. The use of an oxidizing agent, such as ammonium persulfate, in the presence of iodine and sulfuric acid provides a reliable method for generating the potent iodinating electrophile in situ.[11]
Experimental Protocol: Synthesis of 2-Chloro-5-iodo-4-methylbenzoic Acid
Materials:
2-Chloro-4-methylbenzoic acid
Iodine (I₂)
Ammonium persulfate ((NH₄)₂S₂O₈)
Concentrated Sulfuric Acid (H₂SO₄)
Glacial Acetic Acid
Sodium bisulfite (NaHSO₃)
Deionized Water
Toluene
Procedure:
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-4-methylbenzoic acid (1.0 eq) and glacial acetic acid.
Stir the mixture to form a suspension. Sequentially add iodine (1.0-1.2 eq) and ammonium persulfate (1.5 eq).[11]
With vigorous stirring, carefully add concentrated sulfuric acid (catalytic to stoichiometric amount) to the reaction mixture. An exotherm may be observed.[11]
Slowly heat the reaction mass to 80-85°C and maintain for 3-4 hours.[11] Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
Upon completion, cool the reaction mixture to 50-60°C and slowly quench by adding it to a vessel containing cold deionized water.
Add a 10% aqueous solution of sodium bisulfite to the quenched mixture until the characteristic purple/brown color of iodine is discharged.
The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove residual acids.
For purification, the crude solid can be recrystallized from a suitable solvent system, such as toluene.[11] Heat the crude product in toluene to reflux, filter hot to remove insoluble impurities, and then allow the filtrate to cool slowly to 0-5°C to induce crystallization.[11]
Collect the purified solid by filtration, wash with cold toluene, and dry under vacuum at 50-60°C to a constant weight.
Part 2: Fischer-Speier Esterification
Mechanistic Rationale & Field-Proven Insights
Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process. To achieve high conversion and yield, the equilibrium must be shifted towards the product side. In a process chemistry setting, this is typically achieved by:
Using a large excess of the alcohol (methanol in this case), which also serves as the solvent. This is a cost-effective strategy for simple alcohols.[5]
Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus on a larger scale.
Concentrated sulfuric acid is the most common catalyst due to its effectiveness and low cost. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol: Synthesis of Methyl 2-Chloro-5-iodo-4-methylbenzoate
Materials:
2-Chloro-5-iodo-4-methylbenzoic acid (from Part 1)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-iodo-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[5]
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[5]
Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction for the disappearance of the starting carboxylic acid by TLC or HPLC.[5]
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in a suitable organic solvent like ethyl acetate.
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst - caution, CO₂ evolution!), and finally with brine.[5]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-chloro-5-iodo-4-methylbenzoate.
The product can be further purified by recrystallization from a suitable solvent (e.g., heptane or an ethanol/water mixture) if necessary.
Data Presentation & Process Parameters
The following table summarizes typical reaction parameters and expected outcomes for this two-step synthesis. Values are based on established protocols for similar transformations.
Parameter
Step 1: Iodination
Step 2: Esterification
Key Reagents
I₂, (NH₄)₂S₂O₈, H₂SO₄
Methanol, H₂SO₄ (cat.)
Solvent
Glacial Acetic Acid
Methanol
Temperature
80-85°C
~65°C (Reflux)
Reaction Time
3-4 hours
4-12 hours
Typical Yield
85-95%
>95%
Purification
Recrystallization (Toluene)
Extraction / Recrystallization
Purity (Post-Purification)
>99%
>99%
Safety & Handling
Iodine: Corrosive and harmful if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly; never the other way around.
Ammonium Persulfate: Strong oxidizing agent. May cause fire or explosion in contact with combustible materials.
Solvents: Acetic acid is corrosive. Methanol is flammable and toxic. Toluene is flammable and has associated health risks. All solvent handling should be performed in a fume hood.
Pressure: The esterification work-up with sodium bicarbonate generates CO₂ gas. Ensure the separatory funnel is vented frequently to avoid pressure buildup.
Conclusion
The described two-step process, commencing with the electrophilic iodination of 2-chloro-4-methylbenzoic acid followed by Fischer-Speier esterification, represents a scalable, efficient, and high-yielding route to methyl 2-chloro-5-iodo-4-methylbenzoate. The methodology relies on well-understood, robust chemical transformations and readily available, cost-effective reagents. By carefully controlling key process parameters such as temperature, reagent stoichiometry, and purification procedures, this protocol can be reliably implemented by researchers and process chemists for both laboratory-scale synthesis and large-scale manufacturing campaigns.
References
A synthetic method of 2-chloro-5-iodobenzoic acid.
Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid.Benchchem.
Process For Producing 5 Iodo 2 Methylbenzoic Acid.Quick Company.
Preparation method of 2-chloro-5-iodobenzoic acid.
PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
Process for preparing substituted benzoic acid.
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c...RSC Advances (RSC Publishing).
Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.Benchchem.
21.03 Sandmeyer Reaction.OrganicChemGuide.
Sandmeyer reaction.Wikipedia.
COF-300 synthesis and colloidal stabilization with substituted benzoic acids.Semantic Scholar.
Application Notes and Protocols: Selective Reduction of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
Introduction The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The reduction of an ester to it...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The reduction of an ester to its corresponding primary alcohol is a fundamental conversion. This application note provides a detailed guide for the selective reduction of the methyl ester in 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester to yield (2-Chloro-5-iodo-4-methyl-phenyl)-methanol. This transformation is often a critical step in multi-step synthetic pathways where the resulting benzyl alcohol serves as a versatile intermediate.
The primary challenge in this specific reduction lies in achieving high chemoselectivity. The presence of two halogen substituents on the aromatic ring, a chloro and an iodo group, necessitates the use of a reducing agent that will selectively target the ester functionality without causing undesired dehalogenation or reduction of the aromatic ring. This guide will explore suitable reducing agents, provide detailed experimental protocols, and discuss the mechanistic rationale behind the recommended procedures.
Theoretical Background: The Challenge of Chemoselectivity
The reduction of esters to primary alcohols is typically accomplished using hydride-based reducing agents. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a second hydride addition to the intermediate aldehyde, which is then protonated upon workup to yield the primary alcohol.[1][2]
However, the choice of the reducing agent is critical when other potentially reactive functional groups are present. In the case of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, the aryl-halogen bonds are susceptible to cleavage by overly reactive reducing agents, a process known as hydrodehalogenation.
Common Reducing Agents and Their Suitability:
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent.[1][3] While highly effective at reducing esters, it readily cleaves aryl halides, making it unsuitable for this specific transformation where preservation of the chloro and iodo groups is desired.[4][5]
Sodium Borohydride (NaBH₄): A much milder reducing agent than LiAlH₄.[6][7] Under standard conditions (e.g., in methanol or ethanol), NaBH₄ is generally not reactive enough to reduce esters.[6][7][8][9] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, which can sometimes allow for the reduction of esters.[10][11] This enhanced reactivity, however, still carries a risk of side reactions.
Diborane (B₂H₆) and Borane Complexes (e.g., BH₃·THF): Borane is a more selective reducing agent than LiAlH₄. It readily reduces carboxylic acids and is also effective for the reduction of esters, typically requiring elevated temperatures.[12] Its chemoselectivity towards aryl halides is generally good, making it a viable candidate.
Diisobutylaluminum Hydride (DIBAL-H): A powerful and sterically hindered reducing agent.[13][14][15] It is often used for the partial reduction of esters to aldehydes at low temperatures.[13][14][16] If the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, it will proceed to the primary alcohol.[14][17] Its chemoselectivity profile makes it a strong candidate for this transformation.
Considering the need for high chemoselectivity to preserve the aryl halide bonds, this guide will focus on a protocol utilizing a borane complex as the preferred method. A comparative discussion with other potential reagents will be provided.
Visualizing the Reduction Pathway
The following diagram illustrates the general mechanistic steps involved in the reduction of a methyl ester to a primary alcohol using a metal hydride reagent.
Caption: General mechanism for the reduction of a methyl ester to a primary alcohol.
Experimental Protocols
Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Borane-tetrahydrofuran complex (BH₃·THF) is flammable and reacts with water. Handle under an inert atmosphere (nitrogen or argon).
All glassware should be thoroughly dried before use to prevent quenching of the reagent.
Protocol 1: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
This is the recommended protocol due to the high chemoselectivity of borane, which minimizes the risk of dehalogenation.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Round-bottom flask
Septa
Nitrogen or argon line with a bubbler
Syringes and needles
Magnetic stirrer and stir bar
Ice-water bath
Rotary evaporator
Separatory funnel
Standard glassware for extraction and filtration
Procedure:
Reaction Setup:
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (1.0 eq).
Dissolve the ester in anhydrous THF (approximately 0.1 M concentration).
Addition of Reducing Agent:
Cool the flask to 0 °C using an ice-water bath.
Slowly add the BH₃·THF solution (1.0 M in THF, 2.0-3.0 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching the Reaction:
Once the reaction is complete, carefully cool the flask back to 0 °C with an ice-water bath.
Slowly and cautiously add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.
Work-up:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF and methanol.
To the residue, add ethyl acetate and 1 M HCl. Stir vigorously for 15 minutes.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
The crude (2-Chloro-5-iodo-4-methyl-phenyl)-methanol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Workflow Diagram
Caption: A decision tree for troubleshooting common issues during the reduction.
Conclusion
The selective reduction of the methyl ester in 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester to the corresponding benzyl alcohol can be effectively and chemoselectively achieved using a borane-tetrahydrofuran complex. This method offers a significant advantage over more powerful reducing agents like LiAlH₄ by preserving the sensitive aryl-halogen bonds. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving a high yield of the desired product. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.
References
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Retrieved from [Link]
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University. Retrieved from [Link]
LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]
RSC Publishing. (n.d.). Chemoselective deoxygenative α-arylation of carboxylic acids, amides, and esters: synthesis of anesthetic and anti-inflammatory compounds. Chemical Communications. Retrieved from [Link]
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Retrieved from [Link]
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
ro-chem.com. (n.d.). LiAlH4 vs NaBH4. Retrieved from [Link]
YouTube. (2017, May 16). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. Retrieved from [Link]
Minimizing deiodination side reactions in 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester coupling
Introduction Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester. This versatile building block is valuable in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester. This versatile building block is valuable in medicinal chemistry and materials science, notably as a precursor in the synthesis of pharmaceuticals.[1] Its structure features two distinct halogen atoms: a highly reactive iodine and a less reactive chlorine. This inherent reactivity difference allows for selective functionalization at the C5-position (C-I bond) using standard cross-coupling methodologies like Suzuki-Miyaura, Sonogashira, and Heck reactions.[2][3][4]
However, a prevalent and often yield-limiting side reaction is the premature cleavage of the carbon-iodine bond and its replacement with a hydrogen atom, a process known as deiodination or hydrodeiodination. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help researchers minimize this undesired pathway and maximize the yield of their target compounds.
Understanding the Competing Reaction: Deiodination
In a typical palladium-catalyzed cross-coupling cycle, the active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond.[4][5] From this crucial Ar-Pd(II)-I intermediate, two pathways diverge. The desired path involves transmetalation (with a boronic acid, for example) followed by reductive elimination to form the new C-C bond. The undesired deiodination pathway occurs when this same intermediate reacts with a hydride source in the reaction mixture, leading to reductive elimination of the deiodinated arene.
Coupling vs. Deiodination Pathways.
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond so susceptible to deiodination in this substrate?
A1: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond dissociation energy makes it highly reactive and thus ideal for facile oxidative addition with Pd(0), the first step in the catalytic cycle.[6] However, this reactivity also makes it more prone to cleavage through other pathways, including reaction with palladium-hydride species that lead to deiodination. The electronic properties of the aromatic ring, substituted with both a chloro and a methyl ester group, also modulate this reactivity.
Q2: Which reaction parameters have the most significant impact on deiodination?
A2: The choice of base and solvent are the most critical factors, as they are the most common sources of hydrides that fuel the deiodination side reaction.[7][8] Following these, the ligand , palladium source , and temperature play crucial roles in controlling the relative rates of the desired coupling versus the undesired deiodination.
Q3: Can I selectively couple at the C-Cl position instead?
A3: Standard palladium cross-coupling conditions will overwhelmingly favor reaction at the more labile C-I bond.[9] Achieving selective coupling at the C-Cl bond in the presence of an iodo group on the same ring is extremely challenging and would require specialized catalysts, often nickel-based, and conditions specifically designed to favor the stronger C-Cl bond activation, which are outside the scope of this guide.[10]
Troubleshooting Guide
This section addresses common issues observed during the coupling of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.
Problem: My analysis (GC-MS, LC-MS, ¹H NMR) shows a significant amount of the deiodinated byproduct, 2-Chloro-4-methyl-benzoic acid methyl ester.
This is the most common problem and can be tackled systematically by evaluating your reaction components.
Systematic Troubleshooting Workflow.
Cause A: Inappropriate Base Selection
Your base is the most likely culprit. Strong alkoxide bases (e.g., NaOEt, KOtBu) and amine bases (e.g., Et₃N) can act as hydride donors, directly fueling the deiodination pathway.[8]
Solution: Switch to a weaker, non-nucleophilic inorganic base. Carbonates and phosphates are excellent choices as they are generally poor hydride donors.[8][11]
Recommended. Cs₂CO₃ is often effective for challenging couplings.[11]
Phosphates
K₃PO₄
Low
Highly Recommended. Often provides a good balance of reactivity and low side reactions.[11][12]
Cause B: Protic or Inappropriate Solvent
Protic solvents, particularly alcohols like ethanol, can serve as a source of hydrides, especially at elevated temperatures and in the presence of a strong base.[5][8]
Solution: Use anhydrous, aprotic polar solvents. Ensure your solvents are properly dried and degassed before use.
Good general-purpose solvent for Suzuki reactions.
1,4-Dioxane
Aprotic
Excellent
Widely used and effective. Ensure peroxide-free.
THF
Aprotic
Good
Suitable for lower temperature reactions.
DMF/DMAc
Aprotic
Good
Can be effective, but ensure high purity.
Cause C: Suboptimal Catalyst or Ligand
The ligand sphere around the palladium atom dictates its reactivity. Simple, less bulky ligands like triphenylphosphine (PPh₃) can sometimes favor side reactions.
Solution 1: Use Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos are designed to accelerate the rate-limiting reductive elimination step.[9] This faster desired reaction can outcompete the slower deiodination pathway.
Solution 2: Use a Modern Pre-catalyst. Instead of generating the active Pd(0) species in-situ from sources like Pd(OAc)₂, which can be inefficient, use a well-defined pre-catalyst.[7] Systems like XPhos Pd G2 or G3 are designed for reliable activation and can suppress side reactions.[8]
This protocol is designed as a robust starting point to minimize deiodination for the coupling of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester with a generic arylboronic acid.
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, the arylboronic acid, and finely ground K₃PO₄.
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][12]
Reagent Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 pre-catalyst.
Solvent Addition: Add the anhydrous, degassed toluene and water via syringe. The reaction mixture will be biphasic.
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Vigorous stirring is crucial to ensure mixing between the aqueous and organic phases.[7]
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Workup: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
PMC - NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
PMC - NIH. (n.d.).
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
BenchChem. (n.d.). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
PMC - NIH. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
PMC - NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
ResearchGate. (2025, August 6).
Frontiers. (n.d.).
BenchChem. (n.d.).
ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
MDPI. (2015, July 22). Iminoiodane- and Brønsted Base-Mediated Cross Dehydrogenative Coupling of Cyclic Ethers with 1,3-Dicarbonyl Compounds.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
MDPI. (2017, September 11).
Chemical Science (RSC Publishing). (n.d.). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions.
Chemistry LibreTexts. (2023, August 2). 2.
PMC - NIH. (n.d.). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
PMC - NIH. (n.d.).
MDPI. (2020, March 14). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity.
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
etd@IISc. (2017, December 7). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics.
Chemistry LibreTexts. (2023, June 30). Heck Reaction.
Organic Chemistry Portal. (n.d.). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles.
ACS Catalysis. (2024, March 1).
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
Biodiversity. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium.
PMC - NIH. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
BenchChem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
Beilstein Journal of Organic Chemistry. (2010, May 3).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Recrystallization Guide for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
Executive Summary & Molecule Profile
Target Molecule: 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
CAS: 1693980-98-1 (and related isomers)
Chemical Class: Halogenated Benzoic Acid Ester
Physical State: Off-white to pale yellow crystalline solid
Application Scientist Note:
This intermediate is a critical building block, often used in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its purification is challenging due to the "push-pull" nature of its substituents: the lipophilic halogens (Cl, I) and methyl group compete with the polar ester moiety. This often leads to "oiling out" rather than clean crystallization if the solvent polarity is not precisely tuned.
The protocols below are designed to maximize yield while effectively removing the two most common impurities: the free acid (hydrolysis product) and regioisomers (from non-selective iodination).
Troubleshooting Guide (Q&A)
Q1: My product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?Diagnosis: This is "oiling out," common with low-melting esters. It occurs when the compound separates as a liquid phase before the solution reaches the crystallization temperature.
Solution:
Re-heat the mixture until the oil redissolves.
Add a "Bridge Solvent": Add 5-10% volume of a solvent with intermediate polarity (e.g., Toluene or Acetone) to the non-polar anti-solvent.
Seed it: Cool the solution only to the temperature where it is still clear, then add a seed crystal.
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Q2: The crystals are yellow/brown. Is this normal?Diagnosis: No. Pure methyl esters of this class should be off-white. The color typically comes from free iodine (liberated by light/heat) or oxidation byproducts.
Solution:
Wash: Before recrystallization, wash the organic layer with 10% Sodium Thiosulfate (
) solution. This reduces free iodine () to colorless iodide ().
Solvent Choice: Avoid ethers (THF, Diethyl ether) which can form peroxides. Use Methanol or Heptane/EtOAc .
Q3: My yield is significantly lower than expected (<60%).Diagnosis: The compound is likely too soluble in the chosen solvent at cold temperatures, or you used too much solvent.
Solution:
Concentration: Evaporate the mother liquor to half its volume and cool again to harvest a "second crop."
Solvent Switch: If using pure Methanol, switch to a Methanol/Water (9:1) system. The water acts as an anti-solvent to force the ester out of solution.
Optimized Recrystallization Protocols
System A: The "Standard" Polarity Swing (Methanol/Water)
Best for: Routine purification, removing polar impurities.
Dissolution: Place crude solid in an Erlenmeyer flask. Add Methanol (HPLC grade) (approx. 5 mL per gram of solid).
Heat: Heat to reflux (
) with stirring until fully dissolved.
Saturation: If the solution is clear, add water dropwise while maintaining reflux until a faint, persistent cloudiness appears.
Clarification: Add just enough hot Methanol to make the solution clear again.
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2-3 hours). Then place in an ice bath (
) for 1 hour.
Isolation: Filter via vacuum.[1][2][3] Wash with cold 50% Methanol/Water.
System B: The "Lipophilic" Pair (Ethyl Acetate/Heptane)
Best for: Preventing oiling out, removing non-polar byproducts.
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate .
Anti-Solvent Addition: Slowly add hot Heptane (or Hexanes) until the solution becomes slightly turbid.
Re-Solubilization: Add a few drops of Ethyl Acetate to clear the turbidity.
Crystallization: Cool slowly. If oiling occurs, scratch the glass or add a seed crystal immediately.
Isolation: Filter and wash with cold Heptane.
Comparative Solvent Data
Solvent System
Polarity Index
Recovery Potential
Impurity Removal Profile
Methanol / Water
High
85-90%
Excellent for removing inorganic salts and free acids.
EtOAc / Heptane
Low-Medium
75-85%
Best for removing non-polar tars and avoiding hydrolysis.
Isopropanol (IPA)
Medium
60-70%
Good compromise, but high solubility often lowers yield.
Ethanol
High
80-85%
Good alternative to Methanol; less toxic but harder to dry.
Visualization: Decision Logic for Solvent Selection
Caption: Decision tree for selecting the optimal purification pathway based on crude material appearance and behavior.
FAQ: Expert Insights
Q: Can I use Acetone/Water?A: It is possible, but not recommended. Acetone is a very strong solvent for this ester, which can lead to significant yield losses (the compound stays in the mother liquor). Methanol provides a steeper solubility curve.
Q: Why avoid boiling water/base?A: This molecule is an ester. Boiling it in water, especially if slightly basic (pH > 8), will cause hydrolysis , converting your product back into the free acid (2-Chloro-5-iodo-4-methylbenzoic acid), which is a common impurity [1].
Q: How do I remove the "Free Acid" impurity?A: If NMR shows carboxylic acid protons (approx. 11-13 ppm), dissolve your product in Ethyl Acetate and wash with 5% Sodium Bicarbonate (
) . The base will deprotonate the acid, moving it to the water layer, while your ester remains in the organic layer.
References
BenchChem Technical Support. (2025).[2] Purification of 2-Iodo-5-methylbenzoic Acid by Recrystallization. Retrieved from (Methodology adapted for chlorinated analog).
Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.[4] Retrieved from (Describes hydrolysis risks and acid-form purification).
ChemicalBook. (2024). 2-IODO-5-METHYLBENZOIC ACID Synthesis and Properties. Retrieved from (Solubility data for methyl/iodo analogs).
PubChem. (2025).[5][6] Methyl 2-chloro-4-methylbenzoate Structure & Properties. Retrieved from (Structural analog comparison).
Overcoming steric hindrance in 4-methyl substituted benzoic acid esters
The following Technical Support Guide is designed for researchers and process chemists dealing with the synthesis and manipulation of 4-methylbenzoic acid esters ( -toluates). It addresses the nuance between steric hindr...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists dealing with the synthesis and manipulation of 4-methylbenzoic acid esters (
-toluates). It addresses the nuance between steric hindrance (spatial bulk) and electronic deactivation (resonance effects), which are often confused when troubleshooting these specific substrates.
Core Technical Analysis: Sterics vs. Electronics
Before troubleshooting, it is critical to diagnose the source of your reaction failure.
The "Phantom" Steric Hindrance:
A common misconception is that the 4-methyl group (
-tolyl) exerts steric hindrance on the carboxylic center. This is incorrect. The 4-position is distal to the reaction center. If your reaction is sluggish, it is likely due to one of two factors:
Electronic Deactivation (The Real Culprit): The 4-methyl group is an Electron Donating Group (EDG) via hyperconjugation. This increases electron density at the carbonyl carbon, making it less electrophilic . Consequently, nucleophilic attack (by alcohols in esterification or hydroxide in hydrolysis) is electronically disfavored compared to unsubstituted benzoic acid.
The Alcohol Partner: If you are coupling 4-methylbenzoic acid with a bulky alcohol (e.g., tert-butanol, menthol), the steric hindrance originates from the alcohol , not the acid.
Troubleshooting Guide (Q&A Format)
Case 1: Esterification Failures
Q: I am trying to esterify 4-methylbenzoic acid with a secondary alcohol using standard EDC/NHS coupling, but yields are <30%. Is the methyl group blocking the active site?
A: No, the methyl group is not blocking the site. The issue is likely the electronic deactivation of the intermediate. The 4-methyl group stabilizes the acyl-enzyme or acyl-active ester intermediate, making it less reactive toward the bulky secondary alcohol.
Solution: Switch to the Yamaguchi Protocol.
Standard carbodiimides (EDC/DCC) are often insufficient for electron-rich acids coupled with hindered alcohols. The Yamaguchi method uses a mixed anhydride formed with 2,4,6-trichlorobenzoyl chloride, which is highly electrophilic and drives the reaction forward despite the 4-methyl deactivation.
Q: I need to make the tert-butyl ester of 4-methylbenzoic acid. Acid catalysis (
) is giving me nothing but starting material.
A: Acid-catalyzed esterification is reversible and equilibrium-driven. For tert-butyl esters, the equilibrium is unfavorable, and the bulky t-butyl cation is prone to elimination (forming isobutylene) rather than attack.
Solution: Use Acid Anhydride Activation with
or In Situ Acid Chloride.
Do not use direct Fischer esterification. Instead, convert the acid to the acid chloride (using ), then react with t-butanol in the presence of a non-nucleophilic base (Pyridine/DMAP) and a Lewis acid catalyst.
Case 2: Hydrolysis Stalls
Q: My methyl 4-methylbenzoate is not hydrolyzing with LiOH/THF/Water at room temperature. It’s been 24 hours.
A: This is a classic example of electronic resistance . The 4-methyl group donates electron density into the ester carbonyl, stabilizing the ground state and raising the activation energy for the formation of the tetrahedral intermediate.
Solution: High-Temperature Saponification or Nucleophilic Catalysis.
Temperature: Increase to 60–80°C. Room temperature is often insufficient for electron-rich benzoates.
Solvent: Switch to ethylene glycol or DMSO with KOH. The higher boiling point and lack of hydrogen-bond donation (in DMSO) creates "naked" hydroxide ions that are far more nucleophilic.
Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir at RT for 1 hour. Mechanism: Formation of mixed anhydride.
Filtration: Filter off the triethylamine hydrochloride salt (critical for kinetics). Concentrate the filtrate to remove excess THF if switching solvents (Toluene is preferred for the next step).
Coupling: Dissolve the residue (mixed anhydride) in Toluene. Add the bulky alcohol and DMAP.
Reflux: Heat to 80–100°C for 3–6 hours. The high temperature overcomes the electronic deactivation of the 4-methyl group.
Workup: Quench with saturated
, extract with EtOAc, and purify via column chromatography.
Add water (strictly 2 equivalents) via syringe. Note: The reaction generates anhydrous KOH in situ, which is extremely reactive in the organic phase.
Stir vigorously at RT. If no reaction after 1 hour, heat to 50°C.
Validation: Monitor by TLC. This method often cleaves electron-rich esters 10x faster than aqueous LiOH.
Data & Visualizations
Comparison of Reaction Conditions[7]
Method
Substrate Scope
Primary Constraint
Success Rate (4-Me)
Fischer Esterification
MeOH, EtOH
Equilibrium limited; water removal needed
Moderate (Slow)
Steglich (DCC/DMAP)
, Alcohols
Urea byproduct removal; -acyl urea rearrangement
Low to Moderate
Yamaguchi
Bulky , Alcohols
Reagent cost; requires heating
High
Acid Chloride ()
All Alcohols
Acid sensitive groups; harsh conditions
High
Mechanism of Resistance: Electronic vs. Steric
The following diagram illustrates why the 4-methyl group slows down nucleophilic attack (Hydrolysis/Esterification) via resonance, contrasted with actual steric hindrance from an alcohol.
Figure 1: Left: The 4-methyl group deactivates the carbonyl electronically, making it a "harder" target. Right: True steric hindrance only occurs if the incoming alcohol is bulky.[7]
References
Yamaguchi Esterification Mechanism & Applications:
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan.
Electronic Effects in Benzoate Hydrolysis:
Goossen, L. J., & Dohring, A. (2003). Lewis Acid Catalyzed Conversion of Carboxylic Acids to Methyl Esters. Advanced Synthesis & Catalysis.
Non-Aqueous Hydrolysis ("Naked Anion" Method):
Gassman, P. G., & Schenk, W. N. (1977). The Use of Anhydrous Hydroxide for the Hydrolysis of Hindered Esters. Journal of Organic Chemistry.
Steric vs Electronic Effects in Aromatic Systems:
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
Technical Support Center: Flash Column Chromatography Separation of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester u...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester using flash column chromatography. This document offers a blend of foundational principles and field-tested troubleshooting advice to empower you to achieve high-purity separation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the flash chromatography of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, providing concise and actionable answers.
Q1: What are the key physicochemical properties of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester to consider for purification?
A1: Understanding the molecule's properties is the cornerstone of developing a successful purification strategy. 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a moderately polar aromatic compound. Its polarity is influenced by the presence of a methyl ester group, a chloro group, and an iodo group on the benzene ring. While specific solubility data is not extensively published, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and less soluble in non-polar solvents such as hexanes. The aromatic nature of the compound allows for easy visualization under UV light (typically at 254 nm) during Thin Layer Chromatography (TLC) and flash chromatography.
Q2: Which stationary phase is most suitable for this separation?
A2: For the separation of moderately polar organic molecules like 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, normal-phase chromatography using silica gel is the most common and effective choice. Silica gel's polar surface interacts with the polar functionalities of the molecule, allowing for separation based on polarity differences between the target compound and any impurities.
Q3: How do I select the optimal mobile phase for the separation?
A3: The selection of the mobile phase is critical for achieving good resolution. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate. This ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Q4: What is the role of Thin Layer Chromatography (TLC) in developing the flash chromatography method?
A4: TLC is an indispensable tool for rapidly developing and optimizing your flash chromatography method. By running several TLC plates with different mobile phase compositions, you can quickly identify a solvent system that provides good separation between your target compound and any impurities. The Rf values obtained from TLC can then be used to predict the elution behavior on the flash column and to design an effective solvent gradient.
Q5: Should I use an isocratic or gradient elution for this purification?
A5: The choice between isocratic (constant mobile phase composition) and gradient (increasing polarity of the mobile phase over time) elution depends on the complexity of your sample mixture. If the TLC analysis shows that your target compound is well-separated from all impurities, an isocratic elution may be sufficient. However, if there are impurities that are either much less polar or much more polar than your target compound, a gradient elution will provide a more efficient separation, saving time and solvent.
II. Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for the purification of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.
1. Method Development using Thin Layer Chromatography (TLC):
Prepare a stock solution of your crude sample in a suitable solvent (e.g., dichloromethane).
Spot the stock solution onto several TLC plates.
Develop the TLC plates in solvent systems of varying polarity. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 80:20).
Visualize the developed plates under UV light (254 nm) and identify the spot corresponding to the product.
The optimal mobile phase for the flash column will give an Rf value of ~0.3 for the target compound.
2. Column Preparation:
Select an appropriately sized flash column based on the amount of crude material to be purified (a general rule is a 40-100:1 ratio of silica gel to crude sample by weight).
Equilibrate the column with the initial, low-polarity mobile phase.
3. Sample Loading:
Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the equilibrated column. Dry loading often leads to better resolution, especially if the sample is not very soluble in the initial mobile phase.
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the column, taking care not to disturb the silica bed.
4. Elution and Fraction Collection:
Begin eluting the column with the initial mobile phase.
If using a gradient, gradually increase the percentage of the more polar solvent. Automated flash chromatography systems allow for precise gradient control.
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the expected separation.
Monitor the elution of your compound using TLC analysis of the collected fractions.
5. Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the flash chromatography of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.
- Re-optimize the mobile phase using TLC to achieve a greater ΔRf between the target and impurities. - Reduce the amount of crude material loaded onto the column. - Use the dry loading technique for sharper bands.
Compound Elutes Too Quickly (Low Retention)
- Mobile phase is too polar.
- Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Elutes Too Slowly or Not at All (High Retention)
- Mobile phase is not polar enough.
- Increase the percentage of the polar solvent in your mobile phase. Consider a steeper gradient if applicable.
Peak Tailing
- Sample is interacting too strongly with the silica gel. - The compound may have acidic or basic properties.
- While the methyl ester is neutral, residual starting material (the carboxylic acid) could cause tailing. Adding a small amount of a modifier like acetic acid (0.1-1%) to the mobile phase can sometimes improve peak shape for acidic compounds.
Cracked or Channeled Silica Bed
- Improper column packing or running the column dry.
- Ensure the column is packed uniformly and never allow the solvent level to drop below the top of the silica bed.
IV. Visual Workflow and Data Summary
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor separation in flash chromatography.
Recommended Starting Parameters
Parameter
Recommendation
Stationary Phase
Silica Gel
Mobile Phase (Starting Point)
Hexanes:Ethyl Acetate (95:5 to 80:20)
Method Development
Thin Layer Chromatography (TLC)
Optimal Rf on TLC
~0.3
Sample Loading
Dry Loading
Detection
UV (254 nm)
V. References
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from a general search for flash chromatography principles, a direct URL is not available.
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from a general search for flash chromatography method development, a direct URL is not available.
Sigma-Aldrich. (n.d.). Thin Layer Chromatography. Retrieved from a general search for TLC principles, a direct URL is not available.
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of 2-Chloro-5-iodo-4-methyl-benzoic Acid Methyl and Ethyl Ester Analogs in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Dihalogenated aromatic compounds, such as the 2-Chlo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Dihalogenated aromatic compounds, such as the 2-Chloro-5-iodo-4-methyl-benzoic acid ester series, are particularly valuable building blocks. Their two distinct halogen atoms offer the potential for sequential, site-selective modifications, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparison of the reactivity of two closely related analogs: the methyl ester and the ethyl ester of 2-Chloro-5-iodo-4-methyl-benzoic acid. While direct, head-to-head kinetic studies on these specific compounds are not extensively reported in the literature, we can construct a robust and predictive comparison based on the well-established principles of physical organic chemistry and extensive data from analogous systems. This analysis will focus on their behavior in two of the most powerful and widely used C-C bond-forming reactions: the Suzuki-Miyaura and Sonogashira cross-couplings.
Foundational Principles of Reactivity in Palladium-Catalyzed Cross-Coupling
To understand the subtle differences between our two target molecules, we must first appreciate the fundamental mechanisms of the Suzuki-Miyaura and Sonogashira reactions. Both are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is typically the rate-determining step of the reaction.[1]
Transmetalation: An organoboron compound (like a boronic acid or ester), activated by a base, transfers its organic group to the palladium center.[2]
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
The Sonogashira coupling follows a similar palladium cycle, but with a crucial co-catalyst, typically a copper(I) salt. The copper co-catalyst is believed to facilitate the transmetalation step by forming a copper(I) acetylide intermediate.[3][4]
A critical factor governing the rate of these reactions is the strength of the carbon-halogen bond. The bond dissociation energies decrease down the group: C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition, and thus the overall reaction rate, follows the inverse trend: C-I > C-Br > C-Cl .[5][6] This principle is the primary determinant of chemoselectivity in polyhalogenated substrates.
Substituents on the aromatic ring also play a significant role. Electron-withdrawing groups can increase the rate of oxidative addition by making the aryl halide more electrophilic.[5][7] Conversely, sterically bulky groups near the reaction site can hinder the approach of the palladium catalyst, slowing the reaction.[8][9]
Comparative Analysis of Methyl vs. Ethyl Ester Analogs
Let's apply these principles to our two molecules of interest:
Both molecules possess a C-I bond and a C-Cl bond. Given the significantly lower bond strength of the C-I bond compared to the C-Cl bond, palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the iodine-substituted position first.[5][6] This high degree of chemoselectivity is a key synthetic advantage of these substrates, allowing for selective functionalization at the 5-position while leaving the 2-position (chloro) available for a subsequent, likely more forcing, cross-coupling reaction.
Electronic Effects of the Ester Group
The ester group (carbomethoxy or carboethoxy) is an electron-withdrawing group, which helps to activate the aryl ring towards oxidative addition. The electronic difference between a methyl ester and an ethyl ester is generally considered to be very small. The inductive effects of methyl and ethyl groups are quite similar, with some computational studies suggesting no significant difference in their inductive effects. Therefore, it is highly unlikely that the electronic contribution of the ester group will be a significant factor in differentiating the reactivity between the methyl and ethyl ester analogs.
Steric Considerations: A Subtle Distinction
The most probable point of differentiation between the methyl and ethyl esters lies in their steric profiles. While the ester group is situated meta to the iodine and para to the chlorine, its rotational freedom and the slightly larger size of the ethyl group compared to the methyl group could exert a subtle influence.
The ethyl group, being larger and having more conformational flexibility, could present a slightly greater steric hindrance to the approach of the bulky palladium-ligand complex. This effect would be minor given the distance from the reactive C-I bond, but in a competitive kinetic scenario, it might lead to a marginally slower reaction rate for the ethyl ester compared to the methyl ester. This difference, however, is expected to be small and may only be observable under carefully controlled, competitive reaction conditions.
Summary of Predicted Reactivity
The following table summarizes the predicted reactivity based on the principles discussed.
Feature
Methyl Ester Analog
Ethyl Ester Analog
Rationale
Primary Reactive Site
C-I Bond
C-I Bond
C-I bond is significantly weaker than the C-Cl bond, leading to preferential oxidative addition.[5][6]
Electronic Effect
Minor Activating
Minor Activating
Both are electron-withdrawing groups. The electronic difference between methyl and ethyl esters is negligible.
Steric Hindrance
Lower
Slightly Higher
The ethyl group is bulkier than the methyl group, potentially causing a minor increase in steric hindrance.
Predicted Overall Rate
Slightly Faster
Slightly Slower
The difference is expected to be minimal and primarily driven by subtle steric effects.
Experimental Protocols for a Comparative Study
To empirically validate the subtle differences predicted, a series of carefully controlled competitive experiments should be designed. Below are detailed protocols for Suzuki-Miyaura and Sonogashira couplings that can serve as a starting point.
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to compare the reaction rates of the two esters in a parallel setup.
Reagent Addition: To each vial, add phenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) to each vial via syringe.
Reaction: Place the vials in a preheated heating block at 80 °C and stir vigorously.
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), take an aliquot from each reaction mixture, quench with water, extract with ethyl acetate containing an internal standard, and analyze by GC-MS or LC-MS to determine the rate of consumption of the starting material and formation of the product.
Protocol: Comparative Sonogashira Coupling
This protocol outlines a similar comparative experiment for the Sonogashira reaction.
Preparation: To separate, dry Schlenk flasks under an inert atmosphere, add the respective ester (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
Reaction: Heat the reaction mixture to 50 °C.
Monitoring: Monitor the reaction progress as described in the Suzuki protocol by taking aliquots at regular intervals and analyzing by GC-MS or LC-MS.
Visualizing Reaction Mechanisms and Workflows
Diagrams can aid in understanding the complex processes involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Caption: Workflow for the comparative reactivity study.
Conclusion
In comparing the reactivity of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester and its ethyl ester analog, established chemical principles provide a clear, predictive framework. Both substrates are expected to exhibit high chemoselectivity, with palladium-catalyzed cross-coupling reactions occurring preferentially at the more labile carbon-iodine bond. The electronic influence of the methyl versus ethyl ester is predicted to be negligible. The primary, albeit subtle, difference arises from steric factors, where the slightly larger ethyl group may result in a marginally slower reaction rate compared to the methyl ester.
While this guide offers a robust, theory-grounded comparison, the proposed experimental protocols would provide the definitive empirical data to quantify these subtle differences. For researchers engaged in the synthesis of complex molecules, understanding even these minor variations in reactivity can be crucial for reaction optimization and the strategic design of synthetic routes.
References
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
Szostak, M.; et al. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 2021 . [Link]
Hartwig, J. F. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 2019 . [Link]
Scholar Commons. A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. [Link]
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
Miller, J. A. Electronic effects of conjugated aryl groups on the properties and reactivities of di(arylethynyl)tetracenes. Organic & Biomolecular Chemistry, 2021 . [Link]
Chen, J.; et al. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 2016 . [Link]
Nishikata, T.; et al. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry, 2019 . [Link]
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 . [Link]
Zhang, Y.; et al. Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 2019 . [Link]
Newman, S. G. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 2020 . [Link]
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
Samec, J. S. M. Alkyl group inductive effect trends data. Figshare, 2025 . [Link]
Yang, S.; et al. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: CatalystEvaluationandMechanism. Catalysis Science & Technology, 2021 . [Link]
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
Chemistry Stack Exchange. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]
Nardi, M.; et al. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 2020 . [Link]
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Analytical Standards for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester: A Comparative Guide
Executive Summary:
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (CAS: 1699509-67-5) is a highly functionalized halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring the analytical integrity of this standard is paramount. This guide objectively compares the performance and validation requirements of a generic Working Standard (WS) against an ISO 17034-compliant Certified Reference Material (CRM), detailing the exact methodologies required to establish identity, purity, and metrological traceability.
Introduction: The Causality of Standard Selection
In pharmaceutical development, the quality of analytical data is intrinsically linked to the quality of the reference standard[1]. 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester presents unique analytical challenges: its synthesis often generates closely related regioisomers (e.g., 3-iodo or 6-chloro derivatives) that are chromatographically similar.
When selecting a standard, laboratories typically choose between:
Working Standard (WS): Often supplied at ~95% purity. Purity is usually assigned via relative chromatographic area (HPLC-UV), which is inherently blind to UV-transparent impurities (e.g., residual inorganic salts or aliphatic solvents).
Certified Reference Material (CRM): Produced under ISO 17034 guidelines[2], offering a certified mass fraction with an associated expanded uncertainty, ensuring unbroken metrological traceability to the International System of Units (SI)[3].
According to ICH Q2(R2) guidelines, the analytical procedure must be demonstrated to be fit for its intended purpose, requiring rigorous specificity and accuracy[4]. Furthermore, USP <11> mandates that reference standards must be highly characterized and handled strictly according to their labeled storage conditions (typically 2-8°C, protected from light and moisture for halogenated compounds) to prevent degradation[5].
Chromatographic Purity (HPLC-UV): Relative vs. Absolute
Scientific Rationale: Reversed-phase HPLC coupled with UV detection is the primary technique for organic purity assessment. The conjugated aromatic ring of the methylbenzoate core yields strong UV absorbance. However, relying solely on HPLC-UV creates a "relative" purity value. A self-validating protocol must include a resolution mixture containing known regioisomers to prove the method's specificity—its ability to measure the analyte unambiguously in the presence of impurities[6].
Table 1: Performance Comparison of WS vs. CRM (HPLC-UV)
Parameter
Working Standard (WS)
Certified Reference Material (CRM)
Claimed Purity
≥ 95.0% (Area %)
99.2% ± 0.4% (Mass Fraction)
Traceability
None (Relative to self)
SI-Traceable (via qNMR)
Impurity Profiling
Major peaks only
Quantified organic & inorganic impurities
System Suitability
N/A
Resolution () > 1.5 between regioisomers
Protocol 1: HPLC-UV Purity Assessment
System Preparation: Equip an HPLC with a Diode Array Detector (DAD) and a C18 column (e.g., 150 mm × 4.6 mm, 3 µm).
Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Causality: TFA suppresses the ionization of any trace acidic impurities, ensuring sharp, symmetrical peaks and preventing peak tailing.
Sample Preparation: Dissolve 10 mg of the standard in 10 mL of Acetonitrile. Self-Validation Step: Prepare a separate "System Suitability Solution" spiked with 1% of a known isomer (e.g., 2-chloro-3-iodo-4-methylbenzoic acid methyl ester).
Execution: Run a gradient from 40% B to 90% B over 15 minutes. Monitor at 254 nm.
Acceptance Criteria: The method is valid only if the resolution (
) between the main peak and the spiked isomer is , proving specificity as required by ICH Q2(R2)[6].
Structural & Isotopic Identity (GC-MS)
Scientific Rationale: While HPLC confirms purity, it does not confirm molecular identity. 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (C9H8ClIO2, MW: 310.52 g/mol ) contains both Chlorine and Iodine. Chlorine naturally occurs as a 3:1 ratio of
to , while Iodine is monoisotopic (). Electron Ionization (EI) GC-MS leverages this to create a self-validating identity check: the molecular ion () must appear as a doublet at m/z 310 and 312 in a precise 3:1 ratio.
Protocol 2: GC-MS Isotopic Profiling
Column Selection: Use a 5% phenyl/95% dimethylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm). Causality: The slight polarity of the stationary phase effectively resolves halogenated aromatic esters based on boiling point and polarizability.
Sample Injection: Inject 1 µL of a 1 mg/mL solution (in Dichloromethane) at a split ratio of 50:1.
Temperature Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
Mass Spectrometry: Operate in EI mode (70 eV). Scan range m/z 50–400.
Self-Validation/Acceptance: The spectrum must show the
at m/z 310, the at m/z 312 (approx. 33% intensity of ), and a base peak corresponding to the loss of the methoxy radical (-OCH3, -31 Da) at m/z 279/281.
Absolute Quantitation via qNMR (The Gold Standard)
Scientific Rationale: To elevate a standard from a WS to an ISO 17034 CRM, absolute mass fraction must be established[3]. Quantitative Nuclear Magnetic Resonance (qNMR) achieves this by comparing the integral of a specific proton signal in the analyte against a highly pure, SI-traceable Internal Standard (IS). Because the NMR signal area is directly proportional to the number of nuclei, it is independent of the molecule's extinction coefficient, making it immune to the "relative" bias of HPLC-UV.
Protocol 3: qNMR Mass Fraction Determination
Internal Standard Selection: Select an SI-traceable IS that does not overlap with the analyte signals. Dimethyl sulfone (DMSO2, singlet at ~3.0 ppm) is ideal.
Sample Preparation: Accurately weigh (~0.01 mg precision) approx. 20 mg of the 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester and 10 mg of the IS into a vial. Dissolve in 0.6 mL of Deuterated Chloroform (
).
Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Causality: Use a 90° excitation pulse and a relaxation delay (
) of at least 5 times the longest longitudinal relaxation time () of the quantified protons (typically seconds). This ensures complete spin relaxation between pulses, which is the self-validating mechanism for quantitative accuracy.
Integration & Calculation: Integrate the IS singlet (~3.0 ppm) and the analyte's methyl ester singlet (~3.9 ppm). Calculate the absolute mass fraction using the established qNMR equation.
Validation Workflow Diagram
Analytical validation workflow comparing Working Standards and Certified Reference Materials.
Conclusion & Best Practices
For early-stage R&D, a 95% Working Standard of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester may suffice for directional synthesis. However, for late-stage API development, quantitative analytical methods must be anchored by an ISO 17034 Certified Reference Material[1]. Furthermore, as dictated by USP <11>, laboratories must never return unused standard material to the original container, and must strictly adhere to the 2-8°C storage conditions to preserve the integrity of the halogenated ester[5].
A Senior Application Scientist's Guide to the Elemental Analysis and Composition Verification of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is paramount. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of various analytical techniques for the elemental analysis and composition verification of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a halogenated aromatic compound with potential applications as a key intermediate. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to offer a causal understanding of why certain methods are chosen and how to interpret the resulting data with confidence.
Introduction to the Analyte: 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (C₉H₈ClIO₂) is a multifaceted organic molecule featuring both chlorine and iodine atoms on an aromatic ring, along with a methyl ester functional group. Its molecular weight is approximately 326.51 g/mol . The presence of multiple halogens and other functional groups necessitates a multi-pronged analytical approach to unequivocally confirm its elemental composition and structure. The accurate determination of its elemental makeup is a critical first step in its journey from a research chemical to a potential pharmaceutical building block, ensuring purity and consistency.
Comparative Analysis of Elemental Analysis Techniques
The selection of an appropriate analytical technique is contingent on a variety of factors including the desired accuracy, precision, sample throughput, cost, and the specific elements of interest. For a compound such as 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, several methods can be employed, each with its inherent strengths and limitations.
Combustion Analysis (CHN and Halogen Determination)
Combustion analysis is a fundamental and widely used technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. For halogenated compounds, this is often coupled with a subsequent determination of the halogens.
Causality Behind the Method: The core principle of combustion analysis lies in the complete oxidation of the sample in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides (which are subsequently reduced to N₂). The resulting gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared detection. For halogens, the combustion products are absorbed into a solution, and the resulting halide ions are quantified, often by titration or ion chromatography.
Self-Validating System: The reliability of combustion analysis is ensured through the use of certified reference materials (CRMs) with known elemental compositions. These standards are analyzed alongside the unknown sample to verify the accuracy and precision of the instrument's performance. The expected and obtained values for the CRMs must fall within a narrow, predefined tolerance.
Comparative Performance:
Parameter
Combustion Analysis
Analytes
C, H, N, Cl, I
Principle
High-temperature oxidation and detection of combustion products
Sample Amount
1-3 mg
Accuracy
Typically ±0.3% absolute
Precision
High
Throughput
Moderate
Strengths
Well-established, high precision for C, H, N, provides direct elemental percentages.
Limitations
Can be challenging for compounds with high halogen content, requires separate analysis for halogens.
Hypothetical Experimental Data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (C₉H₈ClIO₂):
Element
Theoretical (%)
Found (%)
C
33.10
33.05
H
2.47
2.50
Cl
10.86
10.79
I
38.87
38.75
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, but it can also be adapted for the determination of major elements, including halogens, in organic matrices.
Causality Behind the Method: The sample is introduced into a high-temperature argon plasma (typically 6,000-10,000 K), which atomizes and ionizes the constituent elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then counts the number of ions for each isotope, providing a quantitative measure of the elemental composition. For organic samples, a digestion step is often required to break down the matrix and prevent interferences.[1]
Self-Validating System: Method validation for ICP-MS involves the analysis of certified reference materials, spike recovery studies, and the use of internal standards to correct for matrix effects and instrumental drift. The use of isotope dilution mass spectrometry (IDMS) with ICP-MS can provide the highest level of accuracy.
Comparative Performance:
Parameter
ICP-MS
Analytes
Cl, I, and other trace metals
Principle
Atomization and ionization in an argon plasma followed by mass spectrometric detection
Sample Amount
< 1 mg (after digestion)
Accuracy
High, especially with isotope dilution
Precision
High
Throughput
High (with autosampler)
Strengths
Extremely sensitive, capable of multi-element analysis, can determine isotopic ratios.
Limitations
Requires sample digestion which can be time-consuming and a source of error, potential for polyatomic interferences for chlorine.
Hypothetical Experimental Data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (C₉H₈ClIO₂):
Element
Theoretical (µg/g in a digested solution)
Found (µg/g in a digested solution)
Cl
108,600
108,450
I
388,700
388,500
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used to determine the elemental composition of materials.
Causality Behind the Method: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the concentration of that element in the sample.[2]
Self-Validating System: XRF analysis is typically calibrated using a set of standards with known elemental compositions that are matrix-matched to the unknown sample as closely as possible. The accuracy of the method is verified by analyzing certified reference materials.
Comparative Performance:
Parameter
XRF Spectroscopy
Analytes
Cl, I, and other elements heavier than sodium
Principle
Excitation of atomic inner-shell electrons by X-rays and detection of characteristic secondary X-rays
Sample Amount
Varies (mg to g)
Accuracy
Moderate to High (depends on matrix and calibration)
Less sensitive for lighter elements, matrix effects can be significant, not suitable for C, H, and N determination. XRF is solely a detection method for elements and not for compounds.[3]
Hypothetical Experimental Data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (C₉H₈ClIO₂):
Element
Theoretical (%)
Found (%)
Cl
10.86
10.91
I
38.87
38.95
Composition Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
While elemental analysis provides the "what" and "how much" of the elemental composition, NMR spectroscopy provides the "how it's all connected," offering a detailed map of the molecular structure. For a novel compound, NMR is indispensable for confirming the proposed structure.
Causality Behind the Method: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement within the molecule.
Self-Validating System: The internal consistency of the NMR data serves as a self-validating system. For instance, the integration of proton signals should correspond to the number of protons in that environment, and the coupling patterns between adjacent protons must be consistent with the proposed structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further confirmation of the connectivity between atoms.
Expected ¹H and ¹³C NMR Data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester:
¹H NMR: We would expect to see distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene ring.
¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with those bonded to the halogens showing characteristic shifts), and the methyl carbons.
Hypothetical NMR Data Table:
Assignment
¹H Chemical Shift (ppm, multiplicity, J in Hz)
¹³C Chemical Shift (ppm)
Ar-H
~7.5-8.0 (d)
~125-140
Ar-H
~7.0-7.5 (d)
~125-140
-OCH₃
~3.9 (s)
~52
Ar-CH₃
~2.4 (s)
~20
C=O
-
~165
C-Cl
-
~130
C-I
-
~95
Experimental Protocols
Protocol for Halogen Determination by Oxygen Flask Combustion
This method is a well-established technique for the decomposition of organic samples prior to the determination of halogens.[4]
Materials:
Schöniger oxygen flask (500 mL, thick-walled) with a platinum sample holder
Ashless filter paper
Absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide)
Sample (2-5 mg of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester)
Oxygen source
Safety shield and heat-resistant gloves
Procedure:
Accurately weigh 2-5 mg of the sample onto a piece of ashless filter paper.
Fold the paper to enclose the sample and attach it to the platinum sample holder.
Add 10 mL of the absorbing solution to the oxygen flask.
Flush the flask with a stream of oxygen for 1-2 minutes.
Ignite the filter paper fuse and quickly insert the stopper into the flask, ensuring a tight seal. Perform this step behind a safety shield.
Once combustion is complete, allow the flask to cool and shake it intermittently for about 10 minutes to ensure complete absorption of the combustion products.
Carefully open the flask and rinse the stopper and sample holder with deionized water, collecting the washings in the flask.
The resulting solution containing the halide ions can then be analyzed by ion chromatography or titration.
Caption: Workflow for Halogen Analysis via Oxygen Flask Combustion.
Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
Cap the tube and gently vortex the mixture until the sample is completely dissolved.
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Caption: General Workflow for NMR Sample Preparation and Analysis.
Conclusion and Recommendations
The elemental analysis and composition verification of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester requires a synergistic approach, leveraging the strengths of multiple analytical techniques.
For routine elemental composition determination , a combination of CHN combustion analysis and halogen determination via oxygen flask combustion followed by ion chromatography provides a robust and reliable workflow.
For higher sensitivity and the simultaneous analysis of trace metal impurities , ICP-MS is the method of choice, although it necessitates a more involved sample preparation procedure.
For rapid, non-destructive screening of halogen content , XRF spectroscopy is an excellent tool, particularly in a quality control setting.
For unequivocal structural confirmation , ¹H and ¹³C NMR spectroscopy are indispensable.
By understanding the underlying principles and the inherent strengths and weaknesses of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the quality, purity, and structural integrity of their compounds. This multi-technique approach provides a self-validating system, where the results from one method corroborate the findings of another, leading to a higher degree of confidence in the final characterization.
References
International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
Japanese Pharmacopoeia. Oxygen Flask Combustion Method. [Link]
National Center for Biotechnology Information. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. [Link]
National Center for Biotechnology Information. Preparation of fatty acid methyl esters for gas-liquid chromatography. [Link]
International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
MDPI. Comparison of the Analytical Performance of Inductively Coupled Plasma Mass Spectrometry and Instrumental Neutron Activation Analysis Techniques in the Elemental Analysis of Coal Fly Ash. [Link]
GC-MS retention times for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester analysis
An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Analysis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester Authored by a Senior Application Scientist This guide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Analysis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for developing and validating a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester. As a key intermediate in pharmaceutical synthesis, ensuring the purity and identity of this compound is critical.[1][2] This document moves beyond a simple recitation of parameters, instead focusing on the underlying principles of chromatographic separation and the logic behind methodical optimization. We will compare and contrast different analytical approaches, culminating in a detailed, self-validating experimental workflow suitable for researchers, scientists, and drug development professionals.
Introduction to the Analyte and Analytical Challenges
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a halogenated aromatic ester. Its structure presents specific considerations for GC-MS analysis:
Volatility: The methyl ester form is significantly more volatile than its parent carboxylic acid, making it suitable for GC analysis without derivatization.[3][4] Direct analysis of the parent acid would require a derivatization step, such as silylation, to convert the polar carboxyl group into a more volatile ester or silyl ester.[5]
Polarity: The presence of chloro and iodo substituents, along with the ester group, imparts a degree of polarity to the molecule. This polarity is a key factor in selecting the appropriate GC stationary phase.
Thermal Stability: Halogenated compounds can sometimes exhibit thermal instability, although this specific structure is expected to be sufficiently stable under typical GC conditions. The optimization of injector temperature is nonetheless an important consideration to prevent degradation.
GC-MS is the analytical technique of choice for this type of molecule due to its unique combination of high-resolution separation and definitive mass-based identification.[6][7] It is particularly powerful for identifying and quantifying trace-level impurities that may co-elute with the main peak when using less specific detectors.[8]
The Cornerstone of Separation: GC Column Selection
The most critical decision in method development is the choice of the capillary column's stationary phase.[9][10] The principle of "like dissolves like" governs the separation process; the polarity of the stationary phase should be matched to the analyte and the potential impurities you need to resolve.[11]
A comparison of potential stationary phases is summarized below:
Primarily by boiling point. Van der Waals (dispersive) interactions dominate.[9]
Excellent first choice for method development. Robust, high-temperature stability. Good for separating from non-polar impurities.[11]
May not resolve isomers or impurities with similar boiling points but different polarities.
Intermediate Polarity
35-50% Phenyl Polysiloxane (e.g., DB-35, DB-17) or Cyanopropylphenyl-based phases
Boiling point and dipole-dipole interactions. Increased interaction with polarizable aromatic rings.[12]
Offers different selectivity ("orthogonal" separation) compared to non-polar columns. Can resolve compounds that co-elute on a 5% phenyl phase.
Lower maximum operating temperature compared to non-polar phases. May exhibit more column bleed.
Polar
Polyethylene Glycol (PEG) (e.g., WAX, FFAP)
Hydrogen bonding and dipole-dipole interactions.[13]
High selectivity for polar compounds like alcohols or free acids.
Generally not the first choice for this ester. The analyte lacks strong hydrogen-bonding sites, leading to potentially poor peak shape and retention.
For 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a low-polarity 5% phenyl phase (e.g., HP-5ms) is the recommended starting point. It provides a robust platform for separating compounds based on their boiling points and offers a degree of interaction with the analyte's aromatic ring.
Logical Approach to Column Selection
The following diagram illustrates the decision-making process for selecting an appropriate GC column.
Caption: Logical workflow for selecting the optimal GC stationary phase.
A Self-Validating Experimental Protocol for Method Development
This protocol is designed as a systematic and self-validating workflow. Each step provides feedback to inform the next, ensuring the final method is robust and reliable, in line with ICH guidelines.[14][15]
Step 1: Sample and Standard Preparation
Stock Solution: Accurately weigh ~10 mg of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.
Working Standard: Dilute the stock solution to a concentration of approximately 50 µg/mL for initial method development.
Sample Preparation: Prepare unknown samples at a similar concentration to the working standard.
Causality: Ethyl acetate is a good solvent choice as it is volatile, compatible with most GC phases, and effectively solubilizes the analyte. A concentration of 50 µg/mL is typically sufficient to produce a strong signal without overloading the column.
These parameters are a robust starting point for analysis on a standard 30 m column.
Parameter
Recommended Setting
Rationale
GC Column
Agilent HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
A versatile, low-bleed, non-polar column suitable for a wide range of semi-volatile compounds.[16]
Injection Volume
1 µL
Standard volume to avoid overloading.
Inlet Mode
Split (50:1 ratio)
Prevents column overload and ensures sharp peaks for a high-concentration sample.
Inlet Temperature
250 °C
Balances efficient volatilization with minimizing the risk of thermal degradation.
Carrier Gas
Helium, Constant Flow Mode
Inert gas providing good efficiency. Constant flow ensures stable retention times during temperature programming.
Flow Rate
1.0 mL/min
Optimal flow rate for a 0.25 mm ID column to maximize efficiency.
Oven Program
100 °C (hold 2 min), then ramp 15 °C/min to 300 °C (hold 5 min)
The initial hold ensures good focusing on the column head. The ramp rate allows for efficient elution and separation of compounds across a range of boiling points.
MS Transfer Line
280 °C
Prevents condensation of the analyte before it reaches the ion source.
Ion Source Temp
230 °C
Standard temperature for robust ionization.
MS Quad Temp
150 °C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard "hard" ionization technique that produces repeatable, library-searchable fragmentation patterns.[17]
Acquisition Mode
Full Scan (m/z 40-450)
Allows for the identification of the analyte and any unknown impurities. The mass range covers the molecular ion and expected fragments.
Step 3: Optimization and Retention Time Comparison
Inject the Standard: Run the 50 µg/mL standard using the initial parameters.
Analyze the Chromatogram:
Retention Time: Note the retention time of the main peak. For a compound of this molecular weight (~296.5 g/mol ), on a 30m HP-5ms column with the suggested program, the retention time would be expected in the 10-15 minute range.
Peak Shape: The peak should be symmetrical (tailing factor between 0.9 and 1.2). Poor peak shape may indicate active sites in the inlet or column, or thermal degradation.
Optimize the Oven Ramp:
If peaks are too broad, decrease the initial oven temperature or the ramp rate.
If the analysis time is too long and all peaks are well-resolved, increase the ramp rate (e.g., to 20 °C/min) to shorten the run time.
(Optional) Compare with an Alternative Column: If separating a critical impurity is required, re-run the analysis on an intermediate-polarity column (e.g., DB-17). The retention time on this column will likely be longer than on the HP-5ms due to increased dipole-dipole interactions between the polar analyte and the stationary phase. This change in elution order can be used to confirm peak purity.
Step 4: Method Validation (Abbreviated Guideline)
Once the method is optimized, it must be validated for its intended purpose.[7][18]
Specificity: Inject a blank solvent and a matrix blank to ensure no interfering peaks are present at the analyte's retention time.
Linearity: Prepare a series of standards (e.g., 1, 5, 10, 50, 100 µg/mL) and plot the peak area versus concentration. The correlation coefficient (R²) should be >0.995.
Accuracy & Precision: Analyze a known concentration standard multiple times (n=6). The accuracy (% recovery) should be within 98-102%, and the precision (Relative Standard Deviation, RSD) should be <2%.[19]
Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (S/N > 3) and quantified (S/N > 10).[3]
Overall Experimental Workflow Diagram
Caption: A comprehensive workflow for GC-MS method development and validation.
Conclusion
There is no single, universal retention time for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester. It is a function of the specific column and analytical conditions used. This guide provides the scientific framework and a robust starting protocol to develop a reliable, in-house GC-MS method. By beginning with a standard non-polar column like an HP-5ms and systematically optimizing the parameters, a researcher can achieve excellent separation and accurate identification. Comparing retention times on columns of different polarities serves as a powerful tool for confirming peak identity and resolving challenging impurities. This methodical approach ensures that the final analytical procedure is specific, accurate, and fit for its intended purpose in a regulated research and development environment.
References
Unknown. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
Google Patents. (2011, August 31). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
Zhang, J. (2019, January 31). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Technologies, Inc. [Link]
Shanaida, M., et al. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. [Link]
Royal Society of Chemistry. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]
MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
ResearchGate. Retention time of fatty acids methyl ester from derivatised TSO and from standards of derivatised fatty acid methyl esters. [Link]
ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]
PMC. (2025, June 10). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]
PMC. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. [Link]
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]
SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
Unknown. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. The Pharma Innovation Journal. [Link]
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. [Link]
Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]
Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids. [Link]
Agilent. Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. [Link]
LCGC International. (2020, November 12). Pragmatic Rules for GC Column Selection. [Link]
Restek. Gas Chromatography (GC) Column Selection Guide. [Link]
Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]
Executive Summary: Rapid Action Protocol 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a halogenated organic compound. It must NEVER be disposed of down the drain or in general trash.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Rapid Action Protocol
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a halogenated organic compound. It must NEVER be disposed of down the drain or in general trash. It requires strict segregation into the Halogenated Waste Stream due to the release of acid gases (HCl, HI) and iodine vapor upon combustion.
Parameter
Critical Data
Waste Classification
Halogenated Organic Waste (Solid or Liquid depending on state)
DO NOT MIX with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable.
Disposal Method
High-Temperature Incineration with Acid Gas Scrubbing
EPA/RCRA Status
Not P-listed; Dispose as Characteristic Hazardous Waste (D001/D002 potential if mixed) or Unlisted Hazardous Waste.
Chemical Profile & Hazard Identification
To handle waste effectively, you must understand the chemical's behavior. This molecule combines an ester functionality with two heavy halogens (Chlorine and Iodine) on an aromatic ring.
CAS Number: 1699509-67-5 (verify specific isomer matches; analogous structures often share hazard profiles).
Molecular Formula: C₉H₈ClIO₂
Physical State: Typically a solid (powder/crystalline) at room temperature.
Why "Halogenated" Matters
When this compound is incinerated, the chlorine atom forms Hydrogen Chloride (HCl) and the iodine atom forms Hydrogen Iodide (HI) or elemental Iodine (I₂) .
HCl is highly corrosive to incinerator linings.
Iodine is a violet, corrosive vapor that can escape standard filtration if not specifically scrubbed.
Causality: Because of these combustion byproducts, disposal facilities charge a premium for halogenated waste to cover the cost of caustic scrubbers. Segregating this from non-halogenated waste saves your facility significant costs (often 30-50% per drum).
Waste Segregation Protocol
The most common error in laboratory disposal is "over-classification"—throwing everything into the halogenated drum. Follow this logic to maintain scientific and fiscal integrity.
Segregation Logic Flow
Figure 1: Decision logic for segregating halogenated benzoate esters. Note that dissolving a halogenated solid in a non-halogenated solvent renders the entire solution "Halogenated Waste."
Step-by-Step Disposal Workflow
Scenario A: Disposing of Pure Solid Reagent
Applicability: Expired shelf-life chemicals or excess synthesis product.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.
Labeling: Attach a hazardous waste tag immediately.
Secondary Containment: Place the sealed container inside a clear, heavy-duty plastic bag (chem-waste bag).
Storage: Move to the Satellite Accumulation Area (SAA).
Expert Tip: Do not store near strong oxidizers. Iodinated compounds can liberate free iodine if oxidized, turning the waste container purple and pressurizing it.
Scenario B: Disposing of Reaction Mixtures (Liquid)
Applicability: Mother liquors or flash chromatography fractions.
Compatibility Check: Ensure the waste carboy is compatible with the solvent (e.g., HDPE is standard for most organics; use glass if chlorinated solvents are >50% volume to prevent plastic swelling over long periods).
PH Neutralization: If the reaction involved strong acids or bases (e.g., hydrolysis attempts), neutralize the mixture to pH 5–9 before adding to the organic waste drum.
Why? Acidic halogenated waste can generate dangerous gas pressure in sealed drums.
Transfer: Funnel the liquid into the "Halogenated Organic Solvents" carboy.
Log It: Record the volume and approximate concentration on the waste log.
Emergency Contingencies
Spill Response (Solid)
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation of iodinated dust.
Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
Decontamination: Wipe the area with a dilute sodium thiosulfate solution (5%) if yellow/brown staining (iodine release) occurs. Thiosulfate reduces iodine to colorless iodide.
Disposal: Place all cleanup materials into the Solid Halogenated Waste bin.
Spill Response (Liquid)
Absorb: Use vermiculite or a commercial organic spill pad.
Ventilate: Open fume hood sashes or increase ventilation if outside a hood.
Collect: Scoop absorbed material into a bag/bucket labeled "Debris contaminated with Halogenated Solvents."
Regulatory & Compliance Framework
All disposal must align with the Resource Conservation and Recovery Act (RCRA) .
EPA Waste Codes:
This specific molecule is not on the P or U lists (commercial chemical products).
However, if mixed with spent solvents like Methylene Chloride, the mixture carries the F002 code.
If the waste exhibits ignitability (flash point <60°C due to solvent), it carries D001 .
Destruction Efficiency: The disposal facility must certify a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs).
Disposal Lifecycle Diagram
Figure 2: The lifecycle of halogenated waste. The "Scrubber" stage is the critical control point necessitating the segregation of this compound.
References
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
Code of Federal Regulations. "40 CFR Part 261 - Identification and Listing of Hazardous Waste."[1] eCFR.gov. [Link]
National Institutes of Health (NIH). "Benzoic Acid and Derivatives: Environmental Perspective." PubMed Central. [Link]